2,2'-Iminobispropiononitrile
Description
2,2'-Iminobispropiononitrile (CAS: Not explicitly listed in evidence) is a nitrile-containing compound with an imino (NH) functional group bridging two propiononitrile moieties. It is primarily used as an intermediate in organic synthesis, particularly in the production of amino acids such as DL-serine and aniline derivatives .
Properties
CAS No. |
2869-25-2 |
|---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
2-(1-cyanoethylamino)propanenitrile |
InChI |
InChI=1S/C6H9N3/c1-5(3-7)9-6(2)4-8/h5-6,9H,1-2H3 |
InChI Key |
DABJAQQQVTVZMF-UHFFFAOYSA-N |
SMILES |
CC(C#N)NC(C)C#N |
Canonical SMILES |
CC(C#N)NC(C)C#N |
Other CAS No. |
2869-25-2 |
Synonyms |
2,2’-Iminodipropionitrile; 2,2’-Iminobis[propanenitrile] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional similarities between 2,2'-Iminobispropiononitrile and other nitrile-based compounds are critical for understanding their divergent applications and reactivity. Below is a detailed comparison with key analogs:
2,2'-Azobis(2-methylpropionitrile) (AIBN)
- Structure: AIBN contains an azo (N=N) group instead of an imino (NH) group, linking two 2-methylpropionitrile units .
- Physicochemical Properties: Property this compound AIBN Molecular Formula C6H8N4 (inferred) C8H12N4 Density Not available 0.95 g/cm³ Melting Point Not available 102–104°C Boiling Point Not available 236.2°C (760 mmHg) Primary Use Organic synthesis intermediate Radical initiator (polymerization) Stability Requires inert gas storage Thermally unstable; decomposes at 80°C
- Applications: AIBN is widely used as a radical initiator in polymer chemistry due to its ability to generate free radicals upon thermal decomposition . this compound is specialized in synthesizing amino acids and pharmaceuticals, emphasizing its role in fine chemical production .
2-(2-Amino-4-biphenyl)propionitrile
- Structure: Features a biphenyl backbone with an amino group and nitrile moiety, differing significantly from the imino-linked structure of this compound .
- Applications: Used in synthesizing complex aromatic intermediates, contrasting with this compound’s focus on aliphatic amino acid precursors.
2,2-Dichlorovinyl Dimethyl Phosphate
- Relevance : Highlights the diversity of "2,2'-" prefixed chemicals, which span nitriles, phosphates, and azo compounds.
Key Research Findings
- Reactivity Differences: The imino group in this compound enables nucleophilic reactions (e.g., hydrolysis to amines), whereas AIBN’s azo group facilitates radical-driven processes .
- Safety Profiles: AIBN is thermally unstable and requires careful handling to avoid explosive decomposition . In contrast, this compound’s hazards are less documented but likely involve typical nitrile-related toxicity (e.g., cyanide release under extreme conditions) .
- Synthetic Utility: While AIBN accelerates polymerization, this compound serves as a scaffold for bioactive molecules, reflecting its niche in pharmaceutical intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
